molecular formula C8H10IN B1599850 3-Iodo-2,6-dimethylaniline CAS No. 784107-79-5

3-Iodo-2,6-dimethylaniline

Cat. No.: B1599850
CAS No.: 784107-79-5
M. Wt: 247.08 g/mol
InChI Key: AINMAWPQCYWTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at the 3rd position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups

Mechanism of Action

Target of Action

3-Iodo-2,6-dimethylaniline is a synthetic compound that is primarily used as a building block in chemical synthesis It’s known that 2,6-dimethylaniline, a related compound, has been classified as a carcinogen , indicating that it may interact with DNA or other cellular components.

Mode of Action

It is synthesized through an aromatic iodination reaction with molecular iodine . This suggests that the iodine atom in the compound could potentially be involved in its interactions with its targets.

Biochemical Pathways

Given its use as a building block in chemical synthesis , it’s likely that its primary role is in the formation of more complex molecules in various synthetic pathways.

Pharmacokinetics

A related compound, 2,6-dimethylaniline, is known to be absorbed through the skin and respiratory system, and it can cause irritation and toxicity .

Result of Action

As a building block in chemical synthesis , its primary role is likely in the formation of more complex molecules. The effects of these molecules would depend on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light, heat, and air . Moreover, its efficacy in chemical reactions can be influenced by the presence of other reagents, the pH of the solution, and the temperature of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,6-dimethylaniline typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination using molecular iodine. The reaction is carried out in the presence of an oxidizing agent such as iodic acid or silver sulfate. The reaction conditions generally include dissolving 2,6-dimethylaniline in a suitable solvent like diethyl ether, followed by the addition of molecular iodine and the oxidizing agent. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by extraction and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar iodination methods. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,6-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. The reactions are usually performed in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
3-Iodo-2,6-dimethylaniline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral drugs. It has been utilized in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. The compound undergoes multiple reactions such as halogenation and coupling, optimizing yields from 18.5% to 21% while reducing reaction time significantly from 69 hours to just 90 minutes.

Synthesis of Anesthetics
This compound also plays a role in synthesizing anesthetics through reactions like amidation and alkylation. The use of this compound has led to the development of anesthetic drugs with improved pharmacological profiles, enhancing their effectiveness and safety.

Anticancer Research
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests on human cancer cell lines such as HeLa and MCF-7 have shown significant reductions in cell viability at concentrations above 50 µM after 48 hours of treatment. This suggests potential pathways for developing new anticancer therapies .

Analytical Chemistry

Method Development
In analytical chemistry, this compound is employed to develop and validate methods like reverse-phase ultra-performance liquid chromatography (RP-UPLC). This application allows for the detection and quantification of impurities at low levels, ensuring quality control in pharmaceutical products. The methods developed have shown robustness and compliance with ICH Q2 guidelines.

Materials Science

Synthesis of Iodoindoles
The compound is also significant in materials science for synthesizing iodoindoles through reactions such as Sonogashira coupling and electrophilic cyclization. These iodoindoles are important intermediates in producing pharmaceuticals and agrochemicals, with yields ranging from 67% to 70% demonstrating the efficiency of these synthetic methods.

Data Table: Key Applications of this compound

Application Area Specific Use Results/Outcomes
Pharmaceutical SynthesisIntermediate for rilpivirineYield increased from 18.5% to 21%; reaction time reduced to 90 minutes
Anesthetic DevelopmentSynthesis of anesthetic compoundsImproved pharmacological profiles
Anticancer ResearchTesting against cancer cell linesSignificant reduction in cell viability at >50 µM
Analytical ChemistryRP-UPLC method developmentRobust detection of impurities; validated methods
Materials ScienceSynthesis of iodoindolesYields between 67% and 70%

Case Studies

Antimicrobial Study
A study on the antimicrobial properties of this compound demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports its potential development as a therapeutic agent against bacterial infections.

Anticancer Investigation
In a recent investigation involving human cancer cell lines (HeLa and MCF-7), treatment with this compound resulted in a marked decrease in cell viability after exposure to concentrations above 50 µM over a period of 48 hours. These results underscore its potential use as an anticancer compound .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-2,6-dimethylaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2,6-Dimethyl-4-iodoaniline: Iodine atom at the 4th position, resulting in different chemical properties and reactivity.

Uniqueness

The iodine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable building block in organic synthesis and medicinal chemistry .

Biological Activity

3-Iodo-2,6-dimethylaniline is an aromatic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, biological activity, and its implications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the third position and two methyl groups at the second and sixth positions of the benzene ring. Its molecular formula is C8H10INC_8H_{10}IN with a molecular weight of 283.54 g/mol. The compound's structure allows for significant interactions with biological targets due to the aromatic amine moiety, which can participate in hydrogen bonding and other interactions.

Synthesis

The synthesis of this compound typically involves the iodination of 2,6-dimethylaniline. A common method includes using iodinating agents such as 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI), which provides a recyclable and environmentally benign approach to iodination without the need for additional solvents or catalysts .

Anticancer Potential

Research indicates that this compound exhibits potential anticancer properties. The compound's structure allows it to interact with various biological targets associated with cancer progression. For instance, studies have shown that derivatives of aromatic amines can inhibit cell proliferation in certain cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the iodo group may enhance the compound's reactivity towards nucleophiles or facilitate interactions with specific enzymes involved in metabolic pathways .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Findings
Roeser et al. (2014)Investigated various derivatives for their enzyme inhibitory activities; found that structural modifications significantly affected potency against cancer cell lines .
ResearchGate Study (2018)Established a framework for assessing hepatic metabolic clearance; highlighted the importance of structural features in determining metabolic pathways for compounds similar to this compound .

Toxicology and Safety Concerns

Despite its potential therapeutic applications, safety concerns regarding the use of this compound must be addressed. The compound's toxicity profile needs thorough evaluation through preclinical studies to ensure safety in clinical applications. Its structural similarity to known toxic compounds necessitates careful consideration during drug development.

Properties

IUPAC Name

3-iodo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINMAWPQCYWTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466267
Record name 3-Iodo-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784107-79-5
Record name 3-Iodo-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2,6-dimethylaniline
Reactant of Route 2
Reactant of Route 2
3-Iodo-2,6-dimethylaniline
Reactant of Route 3
Reactant of Route 3
3-Iodo-2,6-dimethylaniline
Reactant of Route 4
Reactant of Route 4
3-Iodo-2,6-dimethylaniline
Reactant of Route 5
Reactant of Route 5
3-Iodo-2,6-dimethylaniline
Reactant of Route 6
3-Iodo-2,6-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.